5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid
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Overview
Description
5-(4-Ethoxybenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylic acid is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 5-(4-ethoxybenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylic acid involves multiple steps, including the formation of the furan ring and subsequent functionalizationReaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Scientific Research Applications
5-(4-Ethoxybenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential pharmacological properties, it is explored for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(4-ethoxybenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
Similar compounds to 5-(4-ethoxybenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylic acid include other furan derivatives such as:
2,5-Furandicarboxylic acid (2,5-FDCA): Known for its use in the production of renewable plastics.
2,5-Dimethylfuran (2,5-DMF): Used as a biofuel due to its high energy density.
Benzofuran derivatives: These compounds have a wide range of biological activities and are used in medicinal chemistry. The uniqueness of 5-(4-ethoxybenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylic acid lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19NO6S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C22H19NO6S/c1-3-28-14-8-10-15(11-9-14)30(26,27)23-19-12-18-20(22(24)25)13(2)29-21(18)17-7-5-4-6-16(17)19/h4-12,23H,3H2,1-2H3,(H,24,25) |
InChI Key |
PLMQVTXTBNRJNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)O)C |
Origin of Product |
United States |
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